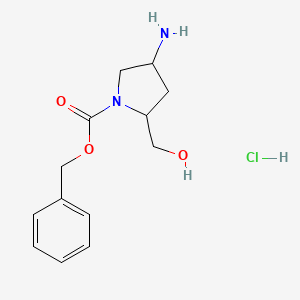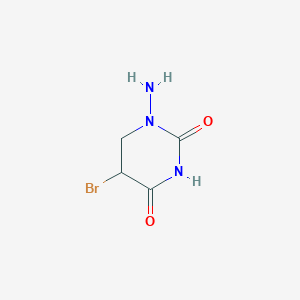
1-Amino-5-bromo-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-bromo-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and one bromine atom. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione can be synthesized through several methods. One common approach involves the bromination of 1-amino-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted diazinane derivatives.
- Oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Amino-5-bromo-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-amino-5-bromo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazinane-2,4-dione: Lacks the bromine atom, resulting in different reactivity and applications.
1-Amino-1,3-diazinane-2,4-dione: Similar structure but without the bromine atom, leading to different chemical properties.
5-Bromo-1,3-diazinane-2,4-dione:
Uniqueness: 1-Amino-5-bromo-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C4H6BrN3O2 |
|---|---|
Molekulargewicht |
208.01 g/mol |
IUPAC-Name |
1-amino-5-bromo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h2H,1,6H2,(H,7,9,10) |
InChI-Schlüssel |
IQFGTCQXXVKZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(=O)N1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


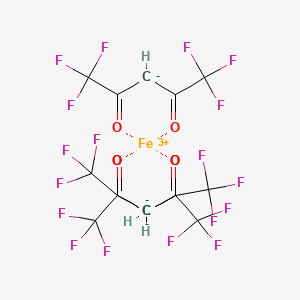
![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)

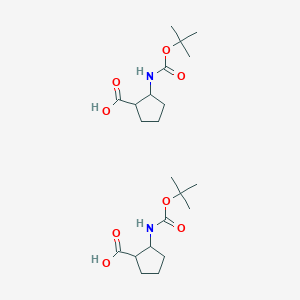
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)

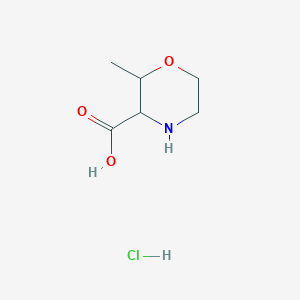
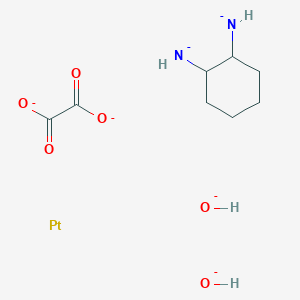
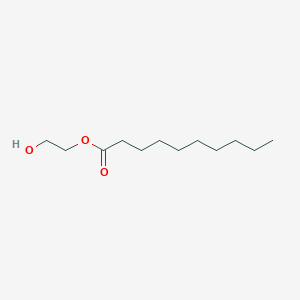
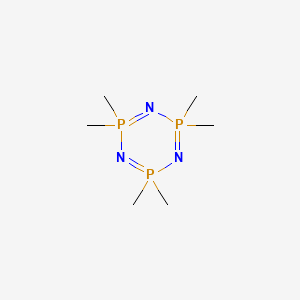
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
